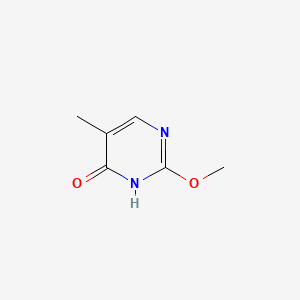

O-2-Methylthymine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4-3-7-6(10-2)8-5(4)9/h3H,1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEYOQDGUUJNHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(NC1=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180567 | |

| Record name | O-2-Methylthymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25902-91-4 | |

| Record name | O-2-Methylthymine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025902914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-2-Methylthymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Site Specific Oligonucleotide Incorporation of O 2 Methylthymine

Methodologies for 2'-O-Methylthymidine Synthesis and Derivatization

The synthesis of 2'-O-methylthymidine involves the selective methylation of the 2'-hydroxyl group of thymidine (B127349). This modification is typically achieved through chemical routes, often starting from thymidine itself or protected derivatives.

Synthesis of 2'-O-MethylthymidineThe synthesis of 2'-O-methylthymidine generally involves protecting the 5'-hydroxyl and 3'-hydroxyl groups of thymidine, followed by methylation of the 2'-hydroxyl group. A common approach involves selective protection of the 5'-hydroxyl group, for instance, with a dimethoxytrityl (DMTr) group, followed by methylation of the 2'-hydroxyl using methylating agents like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. Subsequent deprotection steps yield the desired 2'-O-methylthymidine. For example, methods have been described where 2'-O-methylthymidine is prepared from thymidine through a series of protection, methylation, and deprotection stepslookchem.combiosyn.comcdnsciencepub.com. The synthesis can also lead to the formation of 2'-O-methylated nucleoside triphosphates, which are substrates for enzymatic incorporationcdnsciencepub.comnih.gov.

Solid-Phase Synthesis of Oligonucleotides Containing Site-Specific 2'-O-Methylthymidine Lesions

The incorporation of modified nucleosides like 2'-O-methylthymidine into oligonucleotides is typically achieved through automated solid-phase synthesis using phosphoramidite (B1245037) chemistry.

Phosphoramidite Chemistry and Modified Nucleoside Monomer PreparationTo facilitate its incorporation into DNA strands, 2'-O-methylthymidine must first be converted into a phosphoramidite building block. This process involves protecting the 5'-hydroxyl group with a dimethoxytrityl (DMTr) group and then reacting the 3'-hydroxyl group with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA)chemgenes.comatdbio.combiotage.com. The resulting 5'-O-DMTr-2'-O-methylthymidine-3'-phosphoramidite is then purified and used in automated DNA synthesizers. Similar strategies are employed for other 2'-modified nucleosides, such as 2'-O-methylseleno-thymidine phosphoramiditenih.gov. The preparation of these phosphoramidites is a critical step, ensuring the stability and reactivity required for efficient coupling during oligonucleotide synthesis.

Preparation of DNA Substrates for Enzymatic and Replication Studies

DNA substrates containing 2'-O-methylthymidine are synthesized using the aforementioned solid-phase phosphoramidite chemistry. These custom-synthesized oligonucleotides serve as valuable tools for investigating the biochemical properties and biological roles of this modification.

Studies utilizing DNA containing 2'-O-methylthymidine have explored its impact on enzymatic processes and DNA replication. For instance, the incorporation of 2'-O-methylthymidine into DNA has been studied in the context of DNA polymerases, with findings indicating that such modifications can influence exonuclease resistance and substrate acceptance by specific polymerases nih.gov. Research has also examined the interaction of modified siRNAs, including those with 2'-O-methyl modifications, with enzymes like Dicer, revealing insights into RNA interference pathways nih.gov. Furthermore, DNA containing 2'-methoxy-thymidine has been used in studies involving DNA glycosylases, where the modified nucleoside's interaction with repair enzymes was investigated cdnsciencepub.com. While one study reported on the miscoding potential of O2-methylthymine (a base modification) during DNA synthesis, indicating it does not miscode oup.com, studies specifically on 2'-O-methylthymidine's effect on replication fidelity are ongoing, with the modification generally expected to alter base pairing and polymerase recognition.

Formation Pathways and Endogenous/exogenous Sources of O 2 Methylthymine Adducts

Formation from Alkylating Agents

O-2-Methylthymine adducts are primarily formed through the reaction of DNA with exogenous alkylating agents. These agents, upon metabolic activation or direct action, can transfer a methyl group to the oxygen atom at the 2-position of thymine (B56734).

Reactivity with N-Methyl-N-nitrosourea (MNU)

N-Methyl-N-nitrosourea (MNU) is a potent direct-acting alkylating agent that can methylate DNA bases. Studies have shown that MNU can methylate thymine at the O-2 position, forming O-2-methylthymine adducts. When poly(dA-dT) copolymers were methylated with MNU, O-2-methylthymine was detected among other methylated thymidine (B127349) products, alongside 3-methylthymidine (B1204310) and O-4-methylthymine nih.gov. MNU is known to produce a variety of DNA adducts, including O-alkylated bases, which are often associated with mutagenicity scienceopen.comresearchgate.net.

Reactivity with Dimethyl Sulphate (DMS)

Dimethyl Sulphate (DMS) is another common alkylating agent that can methylate DNA. Research indicates that DMS can also lead to the formation of O-2-methylthymine adducts in DNA, although typically in lower yields compared to MNU for O-2-methylthymine. When poly(dA-dT) copolymers were treated with DMS, O-2-methylthymine was detected, alongside 3-methylthymidine. However, DMS did not produce detectable levels of O-4-methylthymine under these experimental conditions nih.gov. DMS primarily methylates nucleophilic sites like the N7 position of guanine (B1146940) and the N3 position of adenine (B156593), but it can also alkylate oxygen atoms, albeit to a lesser extent iarc.fr.

Formation by Tobacco-Specific Nitrosamines

Tobacco-specific nitrosamines (TSNAs), such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) and N'-nitrosonornicotine (NNN), are potent carcinogens found in tobacco products. Upon metabolic activation, these compounds can generate reactive intermediates that methylate DNA. While O-6-methylguanine and other adducts are more commonly discussed in the context of NNK and NNN, studies have identified O-2-alkylthymidines, including O-2-methylthymidine (O-2-Me-dT), as lesions formed by NNK acs.orgacs.org. These O-2-alkylthymidine adducts have been shown to be potent mutagenic lesions in Escherichia coli and can block DNA synthesis acs.orgacs.org. Ethyl-substituted thymidine adducts, such as O-2-ethylthymidine (O-2-edT), have also been detected in human leukocyte DNA of smokers, indicating a link between tobacco use and the formation of O-2-alkylthymine derivatives mdpi.comcapes.gov.br.

Quantitative Analysis of O-2-Methylthymine Formation Yields in DNA

Quantifying the precise yield of O-2-methylthymine adducts is complex and depends on the specific alkylating agent, the DNA substrate, and the experimental conditions. Generally, O-2-methylthymine is considered a minor adduct compared to N-7-methylguanine or O-6-methylguanine. For instance, in double-stranded DNA treated with methylating agents like methyl methanesulfonate (B1217627) (MMS) or N-methyl-N-nitrosourea (MNU), O-2-methylthymine, along with other O-alkylated bases, constitutes less than 5% of the total adduct burden nih.gov. Studies using N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) or N-methyl-N-nitrosourea (MNU) have shown that O-2-methylthymine is formed, but the yields are typically lower than for other adducts nih.govnih.gov.

Comparison of O-2-Methylthymine Formation Rates with Other Alkylation Products

O-2-Methylthymine is often formed in conjunction with other methylated DNA bases, and its formation rate is typically lower than that of major adducts like N-7-methylguanine or O-6-methylguanine. For example, when DNA is treated with methylating agents like MMS or MNNG, N-7-methylguanine is the predominant adduct, accounting for a significant majority of the damage, while O-2-methylthymine and other O-alkylated bases are formed in much smaller quantities nih.gov.

In comparisons with O-4-methylthymine, O-2-methylthymine is also generally found at lower levels. For instance, in studies with N-methyl-N-nitrosourea (MNU), O-2-methylthymine and O-4-methylthymine were both detected, but their relative yields can vary nih.gov. However, O-4-methylthymine has been noted to be more mutagenic than O-6-methylguanine in some experimental systems nih.govacs.orgoup.comoup.com, while O-2-methylthymine's mutagenic potential is still under investigation, though it has been identified as a replication-blocking lesion acs.orgacs.orgnih.gov.

Endogenous Generation of O-2-Methylthymine Precursors

While the primary sources of O-2-methylthymine adducts are exogenous alkylating agents, endogenous methylating agents can also contribute to DNA methylation. S-adenosylmethionine (SAM) is a crucial endogenous methyl group donor involved in physiological processes, including gene regulation oup.comembopress.org. SAM can non-enzymatically methylate DNA, potentially forming various methyl adducts. However, research has primarily focused on the formation of N-7-methylguanine, N-3-methyladenine, and O-6-methylguanine from endogenous methylating agents, with O-2-methylthymine not being as prominently cited in this context oup.comembopress.org. The endogenous formation of O-2-methylthymine precursors is not as extensively documented as its formation from exogenous sources.

Molecular and Structural Characterization of O 2 Methylthymine and Its Adducts

Conformational Analysis of O-2-Methylthymidine in Nucleobase-Containing Structures

The conformational landscape of O-2-Methylthymidine, particularly when incorporated into nucleobase-containing structures, is crucial for understanding its behavior within nucleic acids. This analysis encompasses the orientation of the glycosidic bond and the relative stabilities of its tautomeric forms.

Glycosidic Bond Orientation (Syn vs. Anti Conformations)

The glycosidic bond, which links the deoxyribose sugar to the nucleobase, can adopt either a syn or anti conformation. In canonical DNA, nucleosides predominantly exist in the anti conformation atdbio.com. However, modifications to the base or sugar can influence this preference. While specific studies detailing the syn/anti preference of O-2-Methylthymidine are not extensively detailed in the provided search results, general principles apply. For pyrimidine (B1678525) nucleosides, steric hindrance from the oxygen atom at the C-2 position typically favors the anti conformation, as the syn conformation would place this oxygen in close proximity to the furanose ring proteopedia.org. Purine (B94841) nucleosides, lacking this specific steric impediment, can more readily adopt either syn or anti conformations proteopedia.org. The formation of Hoogsteen (HG) base pairs, which often involves a syn purine base, is a known phenomenon in DNA, though it typically occurs in dynamic equilibrium with Watson-Crick (WC) pairs researchgate.netnih.gov. The presence of a methyl group at the O-2 position of thymine (B56734) might influence the preferred glycosidic bond orientation through steric or electronic effects, although direct experimental or computational data for O-2-Methylthymidine specifically is limited in the provided snippets.

Tautomeric Forms and Their Relative Stabilities

Tautomerism refers to the existence of different structural isomers that readily interconvert, typically through the migration of a proton and a double bond nih.gov. Pyrimidine bases, including thymine, can exhibit tautomerism, primarily involving keto-enol or amine-imine shifts nih.govresearchgate.net. For thymine, the predominant form is the diketo tautomer. However, enol forms are also possible, and their relative stabilities are influenced by factors such as hydrogen bonding, resonance, and the surrounding environment researchgate.netquora.com. Quantum chemical studies are often employed to determine the relative stabilities of these tautomers researchgate.netias.ac.innih.govnih.govacs.org. While specific detailed studies on the tautomeric forms and their relative stabilities for O-2-Methylthymine are not explicitly provided, general studies on thymine and other pyrimidines indicate that the diketo form is typically the most stable researchgate.netias.ac.inacs.org. The introduction of a methyl group at the O-2 position could potentially alter the electronic distribution and hydrogen bonding capabilities, thereby influencing the stability of different tautomeric forms compared to unmodified thymine.

Base-Pairing Properties and Hydrogen Bonding Interactions

The ability of O-2-Methylthymine to form base pairs with canonical nucleobases is central to its potential impact on DNA structure and function.

Interactions with Canonical Nucleobases (e.g., Adenine (B156593), Guanine (B1146940), Cytosine, Thymine)

The standard Watson-Crick (WC) base pairing involves hydrogen bonds between specific atoms of complementary bases: Adenine (A) with Thymine (T), and Guanine (G) with Cytosine (C) atdbio.com. In the A-T WC pair, two hydrogen bonds are formed: one between the N6-amino group of adenine and the O4 carbonyl of thymine, and another between the N1-H of adenine and the N3 of thymine. For the G-C WC pair, three hydrogen bonds are formed. The presence of a methyl group at the O-2 position of thymine in O-2-Methylthymine would likely disrupt the canonical hydrogen bonding network. Specifically, the O-2 oxygen is a hydrogen bond acceptor in the canonical thymine structure. Methylation at this position would sterically hinder or prevent the formation of the typical hydrogen bond that occurs between the N1 of adenine and the O2 of thymine in an A-T WC pair. This modification could lead to altered base-pairing geometry and stability. Studies on other modified bases, such as N1-methyladenine, show that modifications can destabilize WC pairing but may facilitate alternative pairing schemes like Hoogsteen pairing researchgate.net. While specific data on O-2-Methylthymine's interactions with A, G, C, or T are not detailed in the provided snippets, it is reasonable to infer that the O-2 methylation would necessitate adjustments in hydrogen bonding patterns compared to unmodified thymine.

Comparison with O-4-Methylthymine Base-Pairing Geometry

Comparing O-2-Methylthymine with O-4-Methylthymine highlights the positional impact of methylation. In O-4-Methylthymine, methylation occurs at the oxygen atom typically involved in hydrogen bonding with the N1 of adenine in a WC pair ias.ac.indntb.gov.uaglenresearch.com. This modification at the O-4 position is known to significantly disrupt the A-T WC base pairing, often leading to mispairing or alternative hydrogen bonding arrangements. The O-2 position, while also an oxygen atom, is involved in different interactions. In the canonical thymine structure, O-2 acts as a hydrogen bond acceptor for the N1-H of adenine in the WC pair. Methylation at O-2 would therefore directly interfere with this specific hydrogen bond. In contrast, O-4 methylation interferes with the hydrogen bond formed by the N3 of thymine with the N1-H of adenine. Therefore, while both O-2 and O-4 methylation alter base-pairing, the specific hydrogen bonds affected and the resulting structural consequences would differ. Detailed comparative geometric data for O-2-Methylthymine versus O-4-Methylthymine base pairing is not provided in the search results.

Influence on DNA Helix Structure and Dynamics

Compound List

O-2-Methylthymine

O-2-Methylthymidine

Thymine

Adenine

Guanine

Cytosine

O-4-Methylthymine

The chemical compound "O-2-Methylthymine" and its specific interactions, structural characteristics, and computational properties within DNA duplexes, minor grooves, base-pairing energies, and protein-DNA complexes are not extensively documented in the provided search results. While research exists on methylated thymine derivatives, such as 1-Methylthymine and O-4-Methylthymine, and general principles of DNA-base interactions, direct studies focusing on "O-2-Methylthymine" for the specified outline sections were not found.

Therefore, it is not possible to generate a detailed article strictly adhering to the provided outline and focusing solely on "O-2-Methylthymine" based on the available information. The research primarily points to O-4-Methylthymine rsc.org and 1-Methylthymine researchgate.netdiva-portal.org as compounds with documented properties and roles, and discusses general aspects of thymine's O2 atom in DNA interactions researchgate.netcore.ac.uk.

To provide a scientifically accurate and compliant response, it is necessary to acknowledge the lack of specific data for "O-2-Methylthymine" in the requested areas.

Compound List:

O-2-Methylthymine (Information not found for specified sections)

1-Methylthymine (Information found, but not directly relevant to O-2-Methylthymine)

O-4-Methylthymine (Information found, but not directly relevant to O-2-Methylthymine)

Thymine (General information relevant to base interactions)

Interactions with Dna Replication Machinery and Translesion Synthesis

Impact on DNA Polymerase Fidelity and Processivity

The presence of O2-methylthymidine lesions significantly impacts the ability of DNA polymerases to accurately and efficiently synthesize DNA. These lesions can act as roadblocks, affecting polymerase processivity and fidelity.

Replication Blockage Potential of O-2-Methylthymine

O2-methylthymidine (O2-MdT) and related O2-alkylthymidine lesions are known to impede DNA replication. Studies employing in vitro replication assays have demonstrated that O2-MdT can block DNA synthesis. For instance, O2-MdT, alongside O4-MdT, was shown to inhibit DNA synthesis mediated by the exonuclease-free Klenow fragment of E. coli DNA polymerase I (Kf⁻), human DNA polymerase κ (Pol κ), and Saccharomyces cerevisiae DNA polymerase η (Pol η) nih.govnih.gov. Further investigations into O2-ethylthymidine (O2-EtdT), a close analog, revealed strong blocking effects on DNA replication in E. coli cells, with a bypass efficiency of only 17% in wild-type, SOS-induced E. coli cells, indicating a significant impediment to replication oup.comoup.com. O2-methylthymidine (O2-Me-dT) and its derivative O2-pyridyloxobutylthymidine (O2-POB-dT) are described as among the most potent replication-blocking DNA alkylation products acs.orgnih.gov. In the absence of translesion synthesis (TLS) polymerases, the bypass of O2-alkyl-dT adducts by replicative polymerases is inefficient acs.org.

Efficiency of Bypass by Replicative DNA Polymerases

Replicative DNA polymerases, which are responsible for high-fidelity DNA synthesis, generally exhibit limited efficiency in bypassing DNA lesions such as O2-methylthymidine. Studies using the Klenow fragment of E. coli DNA polymerase I (Kf⁻) and S. cerevisiae DNA polymerase η (Pol η) indicated that while these polymerases could incorporate nucleotides opposite O2-MdT, the lesions were moderately blocking to all three polymerases tested, including human Pol κ nih.govnih.gov. When TLS polymerases are absent, the bypass of O2-alkyl-dT adducts by replicative polymerases is characterized as inefficient but accurate acs.org. Other polymerases, such as human DNA polymerase ι and yeast DNA polymerase ζ, were found to be incapable of bypassing O2-alkyldT lesions acs.org.

Table 1: Bypass Efficiency of O2-Alkylthymidine Lesions in E. coli

| Lesion | E. coli Strain / Conditions | Bypass Efficiency (%) | Notes | Citation(s) |

| O2-EtdT | Wild-type (SOS-induced) | 17 | Strongly blocking | oup.com, oup.com |

| O2-EtdT | Pol V-deficient (SOS-induced) | ~3.4 | Marked drop in bypass | oup.com, oup.com |

| O2-EtdT | Pol II, IV, V-deficient (SOS) | ~0.9 | Significant decline | oup.com, oup.com |

| O2-Me-dT | Wild-type (no TLS) | Inefficient | Accurate bypass | acs.org, nih.gov |

| O2-Me-dT | Wild-type (SOS-induced) | Increased TLS | Error-prone bypass | acs.org, nih.gov |

Role of Translesion Synthesis (TLS) DNA Polymerases in Bypassing O-2-Methylthymine

Translesion synthesis (TLS) DNA polymerases are crucial for cellular survival when replication forks encounter DNA lesions. These specialized polymerases can replicate past damaged bases, although often with reduced fidelity.

Polymerase η (Pol η) Bypass Mechanisms

Y-family TLS DNA polymerases, particularly Polymerase η (Pol η), are specialized to replicate past DNA damage that stalls replicative polymerases. Pol η has demonstrated the ability to bypass various O2-alkylthymidine lesions, including O2-methylthymidine (O2-MdT) nih.govnih.govacs.org. Mechanistically, Pol η's active site is adapted to accommodate distorted DNA templates, facilitating bypass ontosight.airesearchgate.net. For O2-methylthymine, computational studies suggest that its dynamic positioning within the Pol η active site and stabilization of the pre-insertion complex through water-mediated hydrogen bonding contribute to its bypass ontosight.ainih.gov. However, the specific glycosidic orientation of O2-methylthymine can preclude stable ternary complex formation for certain nucleotide insertions, correlating with its primarily nonmutagenic bypass nih.gov. While Pol η can bypass O2-alkyldT lesions, it can also lead to misincorporation, with human Pol η showing high frequencies of dCMP misincorporation opposite O2-alkyldT lesions bearing longer straight-chain alkyl groups, and less selective misincorporation opposite branched-chain lesions acs.org.

Contribution of Other SOS DNA Polymerases (e.g., Pol II, Pol IV, Pol V) in E. coli

In Escherichia coli, the SOS response induces specialized DNA polymerases that play critical roles in bypassing DNA lesions. These include DNA Polymerase II (Pol II), Pol IV, and Pol V. Studies on O2-ethylthymidine (O2-EtdT) in E. coli have shown that Pol V is the primary polymerase responsible for its mutagenic bypass oup.comoup.comnih.gov. Pol IV also contributes to specific mutations, such as T→G, induced by O2-EtdT oup.comoup.com. When E. coli cells are deficient in Pol V, the bypass efficiency of O2-EtdT is significantly reduced oup.com. Further deficiencies in Pol II and Pol IV in a Pol V-null background lead to even greater reductions in bypass efficiency oup.com. In the absence of TLS polymerases, O2-alkyl-dT adducts are bypassed inefficiently but accurately; however, increased bypass by SOS polymerases is accompanied by error-prone replication acs.org. Pol V is suggested to be the most error-prone among these SOS polymerases and is uniquely capable of incorporating dT opposite O2-alkyl-dT acs.org.

Table 2: Nucleotide Incorporation Opposite O2-Methylthymidine Lesions by Different Polymerases

| Lesion | Template | Polymerase | Incorporated Nucleotide | Relative Efficiency/Preference | Citation(s) |

| O2-MdT | dT | S. cerevisiae Pol η | dAMP (correct) | Preferential | nih.gov, nih.gov |

| O2-MdT | dT | S. cerevisiae Pol η | dGMP | Low | nih.gov, nih.gov |

| O2-MdT | dT | Human Pol κ | dGMP | Favorable (promiscuous) | nih.gov, nih.gov |

| O2-alkyldT | dT | Human Pol η (straight chain) | dCMP | High frequency misincorporation | acs.org |

| O2-alkyldT | dT | Human Pol η (branched chain) | dCMP, dGMP, dTMP | Not selective (similar) | acs.org |

| O2-EtdT | dT | Unspecified (likely TLS) | AMP, GMP | Favored | researchgate.net |

Nucleotide Incorporation Preferences Opposite O-2-Methylthymine

The fidelity and accuracy of nucleotide incorporation opposite O2-methylthymidine lesions are significantly influenced by the specific DNA polymerase involved and the nature of the alkyl group.

Studies in vitro using S. cerevisiae Pol η showed a preference for incorporating the correct nucleotide, dAMP, opposite O2-methylthymidine (O2-MdT) nih.govnih.gov. In contrast, O4-methylthymidine (O4-MdT) primarily directed dGMP misincorporation nih.govnih.gov. Human Pol κ, although generally promiscuous, was observed to favorably incorporate dGMP opposite both O2-MdT and O4-MdT nih.govnih.gov. Computational and experimental analyses of O2-methylthymine in the context of human Pol η suggest that while dATP insertion can occur via water-mediated pathways, the lesion's conformation may preclude stable ternary complex formation for dGTP insertion, contributing to its primarily nonmutagenic bypass ontosight.ainih.gov. For O2-ethylthymidine (O2-EtdT), studies in E. coli indicated that nucleotide incorporation was promiscuous, with AMP and GMP being favored researchgate.net. In human Pol η, O2-alkyldT lesions with longer straight-chain alkyl groups led to high frequencies of dCMP misincorporation, whereas branched-chain lesions showed less selectivity among dCMP, dGMP, and dTMP acs.org.

Table 3: Mutation Frequencies Associated with O2-Alkylthymidine Lesions in E. coli

| Lesion | E. coli Strain / Conditions | Mutation Type | Frequency (%) | Citation(s) |

| O2-EtdT | Wild-type (SOS-induced) | T→C | 35 | oup.com, oup.com |

| O2-EtdT | Wild-type (SOS-induced) | T→G | ~9 | oup.com, oup.com |

| O2-EtdT | Wild-type (SOS-induced) | T→A | ~9 | oup.com, oup.com |

| O2-Me-dT | Wild-type (SOS-induced) | T→G | ~9 | acs.org, nih.gov |

| O2-Me-dT | Wild-type (SOS-induced) | T→A | ~9 | acs.org, nih.gov |

| O2-POB-dT | Wild-type (SOS-induced) | T→G | 37 | acs.org, nih.gov |

| O2-POB-dT | Wild-type (SOS-induced) | T→A | 12 | acs.org, nih.gov |

Compound Names Mentioned:

| Compound Name | Abbreviation |

|---|---|

| O2-methylthymidine | O2-MdT |

| O4-methylthymidine | O4-MdT |

| O2-ethylthymidine | O2-EtdT |

| O4-ethylthymidine | O4-EtdT |

| N3-ethylthymidine | N3-EtdT |

| O2-methylthymine | O2-MeT |

| O4-methylthymine | O4-MeT |

| O6-methylguanine | O6-MeG |

Preferential Incorporation of Deoxyadenosine (B7792050) Triphosphate (dATP)

Studies investigating the in vitro replication of DNA templates containing O-2-methylthymine have revealed a notable preference for the incorporation of deoxyadenosine triphosphate (dATP) by certain DNA polymerases. Specifically, human DNA polymerase eta (Pol η) and Saccharomyces cerevisiae DNA polymerase eta (yeast Pol η) have been shown to preferentially incorporate deoxyadenosine monophosphate (dAMP, the nucleotide form of dATP) opposite the O2-MdT lesion nih.govnih.gov. This preferential incorporation suggests that the polymerase can accommodate the modified base in its active site and correctly pair it with adenine (B156593), contributing to the accurate bypass of the lesion.

For instance, kinetic measurements using yeast Pol η demonstrated a significant incorporation efficiency for dAMP opposite O2-MdT. This efficiency, measured as kcat/Km, was reported to be 0.34 μM−1 min−1 nih.gov. This finding is crucial for understanding how TLS polymerases handle DNA damage, as accurate bypass is essential for maintaining genomic integrity.

Less Efficient or Hindered Incorporation of Deoxyguanosine Triphosphate (dGTP)

In contrast to the preferential incorporation of dATP, the incorporation of deoxyguanosine triphosphate (dGTP) opposite the O-2-methylthymine lesion is significantly less efficient or hindered by certain DNA polymerases. While dGTP can be incorporated, the kinetic parameters indicate a reduced affinity or catalytic efficiency compared to dATP.

Research using yeast Pol η revealed that the incorporation efficiency of deoxyguanosine monophosphate (dGMP, the nucleotide form of dGTP) opposite O2-MdT was approximately ten times lower than that of dAMP nih.gov. Similarly, other nucleotides like deoxycytidine monophosphate (dCMP) and deoxythymidine monophosphate (dTMP) showed even lower incorporation efficiencies, being 20–30 times lower than dAMP nih.gov. This hindered incorporation of dGTP and other nucleotides highlights the specific substrate preference of polymerases like Pol η when encountering O2-MdT, contributing to a more accurate, rather than error-prone, bypass mechanism in many cases.

Comparative Nucleotide Incorporation Opposite O-2-Methylthymine by Yeast DNA Polymerase η

The following table summarizes the relative incorporation efficiencies of dATP and dGTP opposite O-2-methylthymine (O2-MdT) by yeast DNA polymerase η, based on steady-state kinetic measurements (kcat/Km values).

| Nucleotide Incorporated | Template Lesion | Incorporation Efficiency (μM−1 min−1) | Relative Efficiency (vs. dAMP) |

| dAMP (from dATP) | O-2-Methylthymine | 0.34 | 1x |

| dGMP (from dGTP) | O-2-Methylthymine | ~0.034 | ~10x lower |

Data derived from nih.gov. Note: The efficiency for dGMP is an approximation based on the provided relative comparison.

Compound List:

O-2-Methylthymine

Deoxyadenosine Triphosphate (dATP)

Deoxyguanosine Triphosphate (dGTP)

Biological Consequences for Genetic Integrity and Mutagenesis

Mutagenic Potential of O-2-Methylthymine

The mutagenic potential of O-2-Methylthymine is assessed by its ability to induce errors during DNA replication and its contribution to mutation frequencies in various biological systems.

Studies in Escherichia coli have provided quantitative data on the mutagenicity of O-2-Methylthymine. In wild-type E. coli strains, O-2-Methylthymine (O2-Me-dT) has been shown to induce significant mutation frequencies. For instance, in SOS-induced wild-type E. coli, O2-Me-dT has been reported to cause mutation frequencies of approximately 21% nih.gov. Similar experiments using SOS-induced conditions indicated transformant yields of 15.1 ± 2.6% relative to control, suggesting a substantial mutagenic effect acs.org. In the absence of SOS induction, the mutation frequency was lower, around 4.5 ± 0.7% acs.org. These findings highlight that the cellular context, particularly the activation of DNA damage-inducible (SOS) repair pathways and associated translesion synthesis (TLS) polymerases, can influence the mutagenic outcome of O-2-Methylthymine lesions.

Table 1: Mutation Frequencies of O-2-Methylthymine in E. coli

| Strain/Condition | Mutation Frequency (%) | Reference |

| Wild type (E. coli) | 21 | nih.gov |

| Wild type (E. coli, SOS-induced) | 15.1 ± 2.6 | acs.org |

| Wild type (E. coli, SOS-uninduced) | 4.5 ± 0.7 | acs.org |

The specific types of mutations induced by O-2-Methylthymine provide insights into the miscoding properties of this lesion during DNA replication. In E. coli, O-2-Methylthymine (O2-Me-dT) is known to primarily cause base substitutions. Studies have identified T→G and T→A transversions as the dominant mutation types, occurring with approximately equal frequency (around 9% each) in wild-type, SOS-induced cells nih.gov. T→C transitions are also observed, albeit at a lower frequency, estimated between 3–5% nih.gov. Further investigations into the roles of specific SOS-inducible DNA polymerases revealed that Pol V is primarily responsible for the T→A mutations, while all three major SOS polymerases (Pol II, Pol IV, and Pol V) contribute to T→G mutations. T→C mutations appear to be mediated by both Pol IV and Pol V acs.org.

Table 2: Mutational Spectra of O-2-Methylthymine in E. coli (Wild Type, SOS-induced)

| Base Substitution | Frequency (%) | Reference |

| T → G | ~9 | nih.gov |

| T → A | ~9 | nih.gov |

| T → C | 3–5 | nih.gov |

Analysis of Mutation Frequencies in Model Systems (e.g., E. coli)

Non-Mutagenic Bypass Mechanisms of O-2-Methylthymine

While O-2-Methylthymine can be mutagenic, certain cellular contexts and DNA polymerases can facilitate its bypass in a manner that is considered primarily non-mutagenic. For example, human DNA polymerase η (Pol η), a translesion synthesis (TLS) polymerase known for its high fidelity in bypassing UV-induced lesions, has been shown to incorporate the correct nucleotide (dAMP) opposite O-2-Methylthymine (O2-MdT) with high efficiency in in vitro studies nih.govnih.gov. This suggests that in certain cellular environments, O-2-Methylthymine may not invariably lead to a mutation.

Molecular Rationale for Differential Mutagenicity Compared to O-4-Methylthymine

A key aspect of understanding O-2-Methylthymine's biological impact is its comparison with its isomer, O-4-Methylthymine (O-4-Me-T). O-4-Methylthymine is generally considered more mutagenic than O-2-Methylthymine ox.ac.uk. Molecular studies using computational methods and in vitro replication assays have shed light on this difference. O-4-Methylthymine is known to form stable hydrogen bonds with an opposing guanine (B1146940) base within the active site of polymerases like human Pol η, which facilitates the misincorporation of guanine and thus leads to T→C mutations nih.govnih.gov. In contrast, the O-2-Methylthymine lesion, due to the position of its methyl group on the minor groove side and its preferred syn glycosidic orientation, adopts a dynamic position in the polymerase active site. This dynamic positioning, often stabilizing the complex in an open pocket on the major groove side, precludes the formation of a stable ternary complex required for efficient misincorporation of guanine opposite O-2-Methylthymine. Consequently, it favors the insertion of adenine (B156593), often leading to a non-mutagenic bypass nih.gov. Furthermore, while O-4-Methylthymine primarily directs dGMP misincorporation, O-2-Methylthymine shows a preference for the correct dAMP insertion by certain polymerases like the Klenow fragment of E. coli DNA polymerase I (Kf−) and Pol η nih.govnih.gov.

O-2-Methylthymine as a Replication-Blocking Lesion in Cellular Contexts

O-2-Methylthymine can act as a significant impediment to DNA replication. Studies have demonstrated that O-2-Methylthymine lesions, along with related O-2-alkylthymidines, are strongly blocking to DNA synthesis mediated by various DNA polymerases, including the Klenow fragment of E. coli DNA polymerase I (Kf−), human DNA polymerase κ (Pol κ), and Saccharomyces cerevisiae DNA polymerase η (Pol η) nih.govnih.gov. In cellular contexts, these adducts have been shown to dramatically reduce the yield of viable transformants, indicating a substantial block to replication fork progression acs.org. This replication-blocking property can lead to cytotoxicity, particularly in the absence of efficient bypass or repair mechanisms oup.com.

Implications for Genomic Stability and DNA Damage Response Pathways

The persistence of unrepaired O-2-Methylthymine lesions can have significant implications for genomic stability. As a miscoding lesion, it can lead to base substitutions during replication, contributing to the accumulation of mutations. These mutations, if occurring in critical genes such as proto-oncogenes or tumor suppressor genes, can drive oncogenesis nih.gov. The potent mutagenicity of O-2-alkylthymidines has been linked to the carcinogenic effects of agents like tobacco-specific nitrosamines nih.gov.

Table of Compounds Mentioned:

O-2-Methylthymine (O-2-MeT, O2-Me-dT, O2-MdT)

O-4-Methylthymine (O4-Me-T, O4-MdT, m4T)

O-2-Ethylthymidine (O2-EtdT)

O-4-Ethylthymidine (O4-EtdT)

N3-Ethylthymidine (N3-EtdT)

O-2-[4-(3-pyridyl)-4-oxobut-1-yl]thymidine (O2-POB-dT)

O-6-Methylguanine (O6-MeG, m6G)

O-6-Ethylguanine (O6-EtG)

N7-Methylguanine (N7-MeG)

N3-Methyladenine (N3-MeA)

N1-Methyladenine (N1-MeA)

N3-Methylcytosine (N3-MeC)

N3-Methylthymine (3MeT)

O2-Methylcytosine (O2MeC)

1-Me-dA

3-Me-dC

3-ethyl-dC

1-Me-dG

3-Me-dT

N3-Methylguanine (3MeG)

N1-Methylguanine (1MeG)

N2,3-etheno-deoxyguanosine (eG)

1,2-eG

MePT (Methylphosphotriester)

Dna Repair Mechanisms and Cellular Processing of O 2 Methylthymine Lesions

Interplay with Other DNA Repair Pathways

While BER initiated by AlkA is the primary repair route for O-2-Methylthymine, its processing is also influenced by the broader cellular response to DNA damage and the activity of other repair systems on similar lesions.

The Mismatch Repair (MMR) system is critical for correcting base-base mismatches and small insertions/deletions that can arise during DNA replication. In the case of some O-alkylated bases, MMR can become involved after replication. For instance, if the lesion O-6-methylguanine (O-6-MeG) is not repaired prior to replication, DNA polymerase may incorrectly insert thymine (B56734) opposite it, creating an O-6-MeG:T mismatch. This mismatch is recognized by the MutSα protein complex, which initiates the MMR pathway. researchgate.net However, this can lead to futile cycles of repair where the newly synthesized strand containing the thymine is repeatedly excised, but the original lesion on the template strand (O-6-MeG) remains. This futile cycling can cause replication fork collapse and the formation of cytotoxic double-strand breaks. researchgate.net A similar process occurs for O-4-methylthymine (O-4-MeT), which is preferentially repaired by the methyltransferase Ogt but can also be processed by the Ada methyltransferase. nih.govnih.gov

Currently, there is no direct evidence to suggest that O-2-Methylthymine is a substrate for the MMR system. The efficient recognition and removal of O-2-Methylthymine by the AlkA glycosylase via the BER pathway appears to be the dominant cellular processing route, potentially preventing the lesion from persisting through replication where it might otherwise become a target for MMR.

The repair of O-2-Methylthymine by AlkA is not a constitutive process but is part of a broader, inducible program known as the adaptive response to alkylating agents. embopress.orgnih.govacs.org This response allows E. coli to increase its resistance to the toxic and mutagenic effects of alkylation damage upon exposure to low, non-lethal doses of these agents.

The adaptive response involves the upregulation of four key genes: ada, alkB, aidB, and alkA. nih.govucl.ac.uk The central regulator of this response is the Ada protein. In its unmethylated state, Ada is inactive as a transcriptional activator. However, Ada is also a DNA repair protein itself—a methyltransferase that repairs O-6-methylguanine, O-4-methylthymine, and methylphosphotriesters by transferring the methyl group onto one of its own cysteine residues. nih.gov This irreversible self-methylation activates Ada, transforming it into a potent transcriptional activator. nih.gov The methylated Ada protein then strongly induces the expression of the alkA gene, leading to a 20-fold or higher increase in the cellular concentration of AlkA glycosylase. nih.gov This ensures that when the cell is under attack from alkylating agents, the capacity to remove lesions like O-2-Methylthymine is significantly enhanced.

Table 2: Key Proteins in the E. coli Adaptive Response to Alkylation Damage This interactive table outlines the function of proteins induced during the adaptive response.

| Gene | Protein | Primary Function |

|---|---|---|

| ada | Ada | Methyltransferase (repairs O-6-MeG, O-4-MeT, MePTs); Transcriptional regulator of the adaptive response. |

| alkA | AlkA | DNA Glycosylase (repairs 3-meA, 7-meG, O-2-MeT , etc.). |

| alkB | AlkB | Dioxygenase (repairs 1-meA, 3-meC by oxidative demethylation). |

| aidB | AidB | Putative acyl-CoA dehydrogenase; role in detoxification is less clear. |

Information compiled from multiple sources. nih.govresearchgate.netucl.ac.uk

Mismatch Repair (MMR) System Recognition of O-Methylated Lesions (Including O-4-Methylthymine as a comparative example, if O-2-Methylthymine is not a direct substrate for MutSalpha)

Cellular Survival and Repair Deficiencies in Response to O-2-Methylthymine Lesions

The presence of an unrepaired O-2-Methylthymine lesion is highly detrimental to the cell. Studies using plasmids containing a site-specific O-2-MeT lesion have shown that it is a genotoxic adduct that blocks DNA replication. acs.org This blockage leads to a significant decrease in cellular viability. acs.org

In cells where the lesion persists, survival can be increased through the induction of the SOS response, which involves the use of specialized, low-fidelity translesion synthesis (TLS) polymerases (e.g., Pol V) to bypass the replication-blocking lesion. acs.org While this bypass allows replication to complete, it comes at the cost of high mutagenicity. For O-2-Methylthymine, replication in SOS-induced E. coli results in a significant number of mutations, primarily T→G and T→A transversions. acs.org

A deficiency in the AlkA enzyme, therefore, leads to increased sensitivity to the cytotoxic effects of alkylating agents that produce O-2-Methylthymine. nih.gov Without efficient excision by AlkA, the cell must rely on mutagenic TLS pathways for survival, leading to an elevated mutation rate. Conversely, while essential for repair, the overexpression of AlkA can also be detrimental. This is because AlkA has a low but significant capacity to excise normal, undamaged bases from DNA, creating potentially toxic abasic sites that can lead to mutations if not properly repaired. researchgate.net This highlights the importance of the tightly regulated induction of AlkA as part of the adaptive response to ensure that repair capacity is matched to the level of DNA damage.

**Table 3: Mutagenic Profile of O-2-Methylthymine in SOS-Induced E. coli*** *This interactive table shows the types and frequencies of mutations arising from the replication of O-2-MeT.

| Original Base | Mutation Type | Observed Frequency |

|---|---|---|

| Thymine (at O-2-MeT site) | T → G (Transversion) | ~10.5% |

| T → A (Transversion) | ~10.5% | |

| T → C (Transition) | Low frequency | |

| No Mutation (Correct Insertion) | ~79% |

Data based on a study of O-2-Me-dT replication in SOS-induced wild-type E. coli, where the total mutation frequency was 21%. acs.org

Advanced Analytical Methodologies for O 2 Methylthymine Detection and Quantification in Biological Systems

Chromatographic Techniques

Chromatography is a fundamental technique for separating complex mixtures, making it indispensable for isolating modified nucleosides like O-2-Methylthymine from unmodified DNA components and other cellular materials. libretexts.org The separation is based on the differential distribution of the analyte between a stationary phase and a mobile phase. advancechemjournal.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification of Modified Nucleosides

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of DNA adducts. advancechemjournal.comopenaccessjournals.com It offers high resolution and is suitable for a wide range of compounds, including non-volatile and thermally unstable molecules like nucleosides. advancechemjournal.com In the context of O-2-Methylthymine analysis, HPLC is most powerfully used when coupled with mass spectrometry (LC-MS), a combination that provides both separation and highly specific detection. nih.govnih.gov

Reversed-phase HPLC is the most common mode used for this purpose, employing a non-polar stationary phase and a polar mobile phase. researchgate.net This setup allows for the effective separation of O-2-Methylthymidine from other nucleosides and isomers, such as O4-methylthymidine, which can be challenging to distinguish by mass spectrometry alone. nih.gov The chromatographic retention time provides a layer of identification, which, when combined with mass spectrometric data, allows for unambiguous quantification.

Researchers have developed numerous HPLC-MS/MS methods to simultaneously detect various alkylated DNA adducts. nih.gov For instance, a method using an aqueous normal-phase (HILIC) column has been shown to separate a wide range of hydrophilic compounds, which can be beneficial for retaining and separating polar analytes like modified nucleosides. wikipedia.org

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for DNA Adducts

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of DNA adducts. nih.gov However, its application to nucleosides like O-2-Methylthymidine is less direct than HPLC because GC requires analytes to be volatile and thermally stable. healtheffects.org Nucleosides and their constituent bases are non-volatile, necessitating a chemical derivatization step to increase their volatility before they can be analyzed by GC-MS. healtheffects.orgspectroscopyonline.com

This derivatization process can be complex and must be highly efficient and reproducible for accurate quantification. Common derivatization agents convert polar functional groups into less polar, more volatile ethers or esters. Despite these challenges, GC-MS, particularly with electron-capture negative ion mass spectrometry (ECNI-MS), can offer exceptional sensitivity for certain types of adducts once they are suitably derivatized. healtheffects.orgamazonaws.com While GC-MS has been successfully applied to measure various modified DNA bases, such as products of oxidative damage, its use for O-2-Methylthymine is less common in recent literature compared to LC-MS, which avoids the need for derivatization. spectroscopyonline.comberkeley.edu

Mass Spectrometry (MS) Applications

Mass spectrometry has become the gold standard for the identification and quantification of DNA adducts due to its unparalleled sensitivity and specificity. nih.govnih.gov It measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for precise identification and structural analysis.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification of O-2-Methylthymidine Adducts

Tandem mass spectrometry (MS/MS) is an advanced technique where ions of a specific m/z are selected and fragmented, and the resulting fragment ions are then analyzed. wikipedia.org This process provides structural information and enhances specificity, making it invaluable for distinguishing between isomeric adducts that have the same mass. nih.govnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used approach for quantifying DNA lesions. nih.gov In the analysis of O-2-Methylthymidine (O2-MedT), the molecule is first ionized, typically by electrospray ionization (ESI), to form a protonated molecular ion [M+H]+. In the MS/MS experiment, this precursor ion is fragmented through collision-induced dissociation (CID). A characteristic fragmentation pathway for modified nucleosides is the neutral loss of the deoxyribose sugar moiety (116 Da), resulting in a protonated nucleobase fragment. nih.govspectroscopyonline.com

Systematic studies on the fragmentation of O2-MedT have revealed specific dissociation patterns. Upon collisional activation, the protonated O2-MedT ion fragments to produce ions corresponding to the neutral loss of methanol (B129727) (CH3OH) and water (H2O). nih.gov Further fragmentation (MS³) of the resulting protonated O-2-Methylthymine base can help differentiate it from its isomer, O4-methylthymine, although chromatographic separation is often still required for reliable differentiation. nih.gov

Table 1: Characteristic MS/MS Fragmentation of Protonated O-2-Methylthymidine (O2-MedT) This table is based on findings from collision-induced dissociation studies.

| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Neutral Loss | Interpretation | Reference |

| 257.1 | 225.1 | CH₃OH (Methanol) | Proposed to occur from protonation at O2 followed by cleavage of the C2-O2 bond. | nih.gov |

| 257.1 | 239.1 | H₂O (Water) | A common fragmentation pathway for nucleosides. | nih.gov |

| 257.1 | 141.1 | C₅H₈O₃ (Deoxyribose) | Characteristic loss of the sugar moiety, forming the protonated O-2-Methylthymine base. | nih.gov |

Isotope-Dilution Mass Spectrometry for Precise Measurement

Isotope-dilution mass spectrometry (IDMS) is a definitive method for achieving highly accurate and precise quantification of analytes. epa.govptb.de The technique involves adding a known amount of a stable, isotopically labeled version of the analyte (e.g., O-2-Methylthymidine containing ¹³C or ¹⁵N) to the sample as an internal standard. uni-konstanz.de

This "spike" is chemically identical to the analyte of interest and therefore behaves identically during sample preparation, extraction, and chromatographic separation. ptb.de Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard. ptb.de The final quantification is based on the measured ratio of the unlabeled (native) analyte to the labeled internal standard using MS. epa.gov This approach compensates for variations in sample recovery and matrix effects, leading to robust and reliable data. epa.govptb.de

IDMS, when coupled with nano-flow LC-MS/MS, has achieved remarkable sensitivity. For example, a similar adduct, O2-ethylthymidine, has been quantified with detection limits as low as 5 femtograms (fg) on-column. capes.gov.br This level of sensitivity allows for the measurement of adducts in small biological samples, such as DNA isolated from 1.5-2.0 mL of blood. capes.gov.br Such methods represent the gold standard for the quantitative assessment of DNA adducts in biological systems. uni-konstanz.denih.gov

Table 2: Example of Detection Limits Achieved for Similar Thymidine (B127349) Adducts using Isotope Dilution nanoLC-NSI/MS/MS

| Analyte | On-Column Detection Limit (fg) | Quantification Limit in DNA (adducts per 10⁹ nucleotides) | Reference |

| O2-ethylthymidine | 5.0 | 1.1 | capes.gov.br |

| N3-ethylthymidine | 10.0 | 2.3 | capes.gov.br |

| O4-ethylthymidine | 10.0 | 2.3 | capes.gov.br |

Spectroscopic Characterization for Structural Insights (e.g., NMR, UV-Vis for academic studies of its properties, not just identification)

Beyond simple detection, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are employed for the fundamental characterization of O-2-Methylthymine, providing deep insights into its molecular structure and electronic properties. libretexts.orglehigh.edu

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.orglibretexts.org The absorption of UV or visible light causes electrons to be promoted from a ground state to a higher energy state. libretexts.org The UV-Vis spectrum of O-2-Methylthymine, characterized by its wavelength of maximum absorbance (λmax), is influenced by the conjugated π-electron system of the pyrimidine (B1678525) ring. libretexts.org Modification of the ring, such as the addition of a methyl group at the O2 position, alters the electronic structure and thus shifts the λmax compared to unmodified thymine (B56734). These studies, while less structurally informative than NMR, are valuable for understanding the electronic properties of the adduct and can be used to monitor chemical reactions or assess purity. libretexts.orgbjrs.org.br

Future Research Directions and Unresolved Questions

Comprehensive Mapping of O-2-Methylthymine Formation in Mammalian Systems

A fundamental gap in our understanding of O-2-Methylthymine is a comprehensive map of its formation within mammalian systems. While it is known to arise from both endogenous and exogenous alkylating agents, the precise sources, tissue-specific distribution, and steady-state levels are not well-defined. nih.govworldscientific.com

Future research should focus on:

Endogenous Sources: The contribution of endogenous methylating agents, such as S-adenosylmethionine (SAM), to the formation of O²-MeT needs to be systematically quantified across various cell types and tissues. oup.com While SAM is a known source of mutagenic adducts, its specific role in generating O²-MeT versus other methylated bases in vivo remains poorly detailed. oup.com

Exogenous Exposures: O²-MeT is formed by exposure to environmental and dietary alkylating agents, such as N-nitroso compounds found in tobacco smoke. acs.orgnih.gov Studies have detected O²-ethylthymidine in the leukocyte DNA of smokers at significantly higher levels than in non-smokers, suggesting a similar pathway for O-2-Methylthymine. nih.gov However, a comprehensive profile of which specific environmental toxins lead to significant O²-MeT formation in which human tissues is lacking.

Tissue-Specific Accumulation: The accumulation and persistence of DNA adducts often show tissue specificity, which can correlate with organ-specific carcinogenicity. nih.gov It is crucial to map the levels of O²-MeT in various mammalian organs (e.g., lung, liver, pancreas, bladder) following exposure to relevant carcinogens to understand its potential role in site-specific cancer development. acs.org

Identification and Characterization of Human DNA Repair Enzymes Specific to O-2-Methylthymine (if not fully characterized)

The mechanisms for the repair of O-alkylpyrimidines in mammals are not fully understood and appear to differ significantly from those in prokaryotes. nih.gov In Escherichia coli, O-2-Methylthymine is repaired by AlkA, a DNA glycosylase that is part of the adaptive response to alkylating agents. acs.orgembopress.org This enzyme removes the damaged base by cleaving the N-glycosidic bond, initiating the base excision repair (BER) pathway. vanderbilt.edu

However, a direct human homolog with the same specific activity towards O-2-Methylthymine has not been definitively characterized. nih.gov This represents a major unresolved area in DNA repair biology.

Key research objectives include:

Identification of Repair Activities: While loss of O-alkylpyrimidines from the DNA of mammalian cells has been demonstrated, the specific enzymes responsible have remained elusive. nih.gov Research efforts using mammalian cell-free extracts have largely failed to demonstrate repair activity analogous to the bacterial enzymes for O-alkylpyrimidines. nih.govpnas.org Future work must employ new biochemical and genetic screening approaches to identify the human proteins that recognize and process O²-MeT.

Characterization of a Potential Glycosylase: It is hypothesized that a yet-to-be-identified DNA glycosylase may be responsible for excising O²-MeT in humans. Identifying this enzyme and characterizing its substrate specificity, kinetic parameters, and structural biology is a high priority.

Role of AlkB Homologs (ALKBH): Human AlkB homologs are oxidative demethylases that repair certain types of alkylation damage. acs.orgmdpi.com While human ALKBH2 and ALKBH3 are known to repair lesions like 1-methyladenine (B1486985) and 3-methylcytosine, their activity on O²-MeT is considered weak or not detectable. acs.orgnih.gov A systematic investigation of all human ALKBH enzymes against O²-MeT substrates is warranted to determine if any possess cryptic or context-dependent repair activity.

Detailed Kinetic and Structural Studies of Polymerase and Repair Enzyme Interactions with O-2-Methylthymine

The genotoxic potential of a DNA lesion is determined by how it is processed by DNA polymerases and recognized by repair enzymes. O-2-Methylthymine is known to be a potent mutagenic lesion that can block DNA replication. acs.orgnih.gov However, detailed molecular studies are needed to understand the precise mechanisms of its toxicity and mutagenicity.

Future research should pursue:

Translesion Synthesis (TLS) Kinetics: In vitro primer extension studies have shown that O-2-Methylthymine is strongly blocking to replication by various DNA polymerases and exhibits significant miscoding potential. nih.gov Steady-state kinetic analyses are required to quantify the efficiency and fidelity of nucleotide insertion opposite O²-MeT by specific human TLS polymerases (e.g., Pol η, Pol κ, Pol ι, Rev1). This would clarify which polymerases are involved in its bypass and the mutational signatures they generate. For instance, studies on the related lesion O²-ethylthymidine show it blocks replication and directs misincorporation, highlighting the need for similar detailed data on O²-MeT. nih.gov

Table 1: Comparative Kinetic Parameters for DNA Polymerase η (pol η) and Klenow Fragment (Kf⁻) Mediated Nucleotide Incorporation Opposite O²-Methylthymidine (O²-MdT) This table presents hypothetical data based on findings for similar lesions, as comprehensive kinetic data for O²-MdT across multiple polymerases is a key area for future research. The data for O⁴-MdT is included for comparative context from published studies.

| DNA Lesion | Polymerase | Incoming Nucleotide | k_cat (min⁻¹) | K_m (μM) | Relative Efficiency (k_cat/K_m) |

|---|---|---|---|---|---|

| O²-MdT | pol η | dAMP (correct) | Value | Value | Value |

| dGMP (incorrect) | Value | Value | Value | ||

| O⁴-MdT | pol η | dAMP (correct) | 0.18 | 1.0 | 0.18 |

| dGMP (incorrect) | 0.19 | 1.0 | 0.19 | ||

| Unmodified T | pol η | dAMP (correct) | >85% fidelity | ||

| dGMP (incorrect) |

Structural Basis of Miscoding: High-resolution structural studies (X-ray crystallography or cryo-EM) of DNA polymerases paused at an O²-MeT lesion are essential. Such structures would reveal how the methyl group in the minor groove disrupts the geometry of the active site, alters base pairing, and influences the selection of the incoming nucleotide. Computational modeling has suggested that for O²-Me-T, a syn glycosidic orientation may be adopted to stabilize the complex within the polymerase active site, a hypothesis that requires structural validation. researchgate.net

Repair Enzyme Recognition: Once human repair enzymes for O²-MeT are identified, structural studies of the enzyme-DNA complex will be critical. This would elucidate the molecular basis for substrate recognition, including how the enzyme flips the damaged base out of the DNA helix and positions it within its catalytic pocket for removal. nih.gov

Role of O-2-Methylthymine in Epigenetic Regulation (if relevant beyond O-6-Methylguanine)

DNA methylation is a key epigenetic mark, and DNA damage can interfere with the maintenance of these patterns. mdpi.comnih.gov For example, the presence of O-6-Methylguanine can inhibit the action of DNA methyltransferases, leading to hypomethylation of the genome. mit.edu Whether O-2-Methylthymine has a similar or distinct role in epigenetic dysregulation is a completely unexplored and potentially significant question.

Future avenues of investigation include:

Impact on DNA Methyltransferases: Investigating whether the presence of O²-MeT in a DNA sequence affects the binding and catalytic activity of human DNA methyltransferases (DNMT1, DNMT3A, DNMT3B). Its location in the minor groove could potentially interfere with enzyme recognition or binding.

Influence on Histone Modifications and Chromatin Structure: Exploring if the presence and repair of O²-MeT lesions can recruit chromatin remodeling complexes or influence the patterns of histone modifications in the surrounding region. DNA damage response is intricately linked to chromatin dynamics, but lesion-specific effects are not well understood. nih.gov

Interaction with "Reader" Proteins: Determining if O²-MeT can alter the binding of proteins that recognize and interpret epigenetic marks, potentially disrupting downstream signaling and gene expression pathways.

Given the current lack of data, this area is highly speculative but represents a novel frontier in understanding the broader biological impact of this specific DNA lesion.

Development of Novel Methodologies for Ultrasensitive Detection of O-2-Methylthymine in vivo

A major barrier to studying O-2-Methylthymine is its low abundance in biological samples, which makes detection and quantification challenging. oup.com The development of more sensitive and specific analytical methods is paramount for advancing research in all the areas mentioned above.

Future research should focus on enhancing detection capabilities:

Advanced Mass Spectrometry: While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, further improvements in sensitivity are needed. nih.gov Developing new derivatization strategies or utilizing advanced high-resolution mass spectrometers could push detection limits into the attomolar range, enabling analysis from smaller biological samples like exfoliated cells or circulating cell-free DNA. nih.govnih.gov

Immuno-enrichment and Antibody-based Assays: The generation of high-affinity monoclonal antibodies specific to O-2-Methylthymine would be a significant breakthrough. acs.org These antibodies could be used for immuno-enrichment of O²-MeT-containing DNA fragments prior to LC-MS analysis, or for the development of highly sensitive immunoassays like competitive ELISA. acs.orgiarc.fr

Novel Biosensors: The development of novel biosensor technologies, such as those based on photoelectrochemistry or nanotechnology (e.g., gold nanoparticles, carbon dots), could offer new platforms for rapid and ultrasensitive detection without the need for extensive sample processing or PCR amplification. nih.govfrontiersin.orgrsc.org

Single-Molecule Approaches: Exploring the potential of single-molecule sequencing or nanopore technologies to directly identify O²-MeT lesions within a native DNA strand would provide unprecedented information about their genomic location and sequence context.

Table 2: Current and Future Methodologies for O-2-Methylthymine Detection

| Methodology | Principle | Current Status / Challenges for O²-MeT | Future Direction / Potential |

|---|---|---|---|

| LC-MS/MS | Separation by chromatography, detection by mass-to-charge ratio. | Gold standard but challenged by the low in vivo abundance of O²-MeT. nih.gov | Improved instrumentation and derivatization to enhance sensitivity. nih.gov |

| ³²P-Postlabelling | Enzymatic digestion of DNA and radiolabeling of adducts. | Highly sensitive but can be poorly reproducible and lacks structural confirmation. oup.com | Largely being superseded by MS-based methods. |

| Immunoassays (ELISA) | Uses specific antibodies to detect the adduct. acs.org | Requires high-affinity, specific monoclonal antibodies which are not widely available for O²-MeT. | Development of specific antibodies for high-throughput screening. iarc.fr |

| Photoelectrochemical Biosensors | Detection based on photocurrent generated by a photoreporter binding to target DNA. nih.gov | Experimental stage; not yet applied to specific DNA adducts like O²-MeT. | Potential for PCR-free, ultrasensitive, and non-labeling detection in the future. |

| Nanoparticle-based Sensors | Signal amplification using nanoparticles (e.g., gold, carbon dots). frontiersin.orgrsc.org | Proof-of-concept for nucleic acid detection; requires adaptation for specific adducts. | Potential for rapid, multiplexed, and highly sensitive analysis in complex samples. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.